

# Biosynthesis pathway of Maytansinoid B in microbial sources

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An in-depth technical guide to the biosynthesis of maytansinoids in microbial sources, focusing on the core pathway of Ansamitocin P-3.

For Researchers, Scientists, and Drug Development Professionals.

### Introduction

Maytansinoids are a class of potent antimitotic agents, originally isolated from plants but later discovered to be produced by microorganisms.[1] These 19-membered ansa macrolactams function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2][3][4] Their high cytotoxicity, while a barrier to their use as standalone systemic drugs, makes them ideal payloads for antibody-drug conjugates (ADCs).[5] The microbial product Ansamitocin P-3 (AP-3), produced by the actinomycete Actinosynnema pretiosum, is a key maytansinoid as it serves as the direct precursor for the synthetic modification into the ADC payloads DM1 (emtansine) and DM4 (ravtansine).[6] This guide provides a detailed overview of the AP-3 biosynthetic pathway, its genetic regulation, and key experimental methodologies for its study and manipulation.

## The Ansamitocin Biosynthetic Gene Cluster (asm)

The genetic blueprint for ansamitocin biosynthesis in Actinosynnema pretiosum is encoded within the asm gene cluster. Unusually for actinomycetes, the genes required for the biosynthesis of this secondary metabolite are dispersed into at least two separate regions on the chromosome.[1][7] This cluster contains genes for the synthesis of the starter unit, the



polyketide synthase (PKS) machinery, tailoring enzymes for post-PKS modifications, and regulatory proteins.

## The Biosynthetic Pathway of Ansamitocin P-3

The formation of AP-3 is a multi-stage process involving the creation of a unique starter unit, assembly of a polyketide backbone, and a series of precise enzymatic modifications.

# Stage 1: Biosynthesis of the Starter Unit: 3-amino-5-hydroxybenzoic acid (AHBA)

The pathway initiates with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for the polyketide synthase. This process begins with UDP-glucose and proceeds through the aminoshikimate pathway.[6] A specific set of genes, including asm22–24, asm43–45, and asm47, are responsible for converting primary metabolites into AHBA.[7]

## **Stage 2: Polyketide Chain Assembly**

The core macrocyclic structure of ansamitocin is assembled by a Type I modular polyketide synthase (PKS), encoded by four large genes (asmA–D).[7] The PKS catalyzes the sequential condensation of extender units onto the AHBA starter unit. The assembly line incorporates:

- Three propionate units (derived from methylmalonyl-CoA).
- Three acetate units (derived from malonyl-CoA).
- One unusual methoxymalonate unit, which is synthesized on a dedicated acyl carrier protein (ACP) by enzymes encoded by asm13–17.[7][8]

This process results in the formation of a proansamitocin intermediate, which is then released from the PKS enzyme.[6][9]

## **Stage 3: Post-PKS Tailoring Modifications**

Following the assembly of the polyketide backbone, the proansamitocin undergoes a series of six crucial tailoring steps to yield the final product, AP-3.[8] These modifications are catalyzed

### Foundational & Exploratory

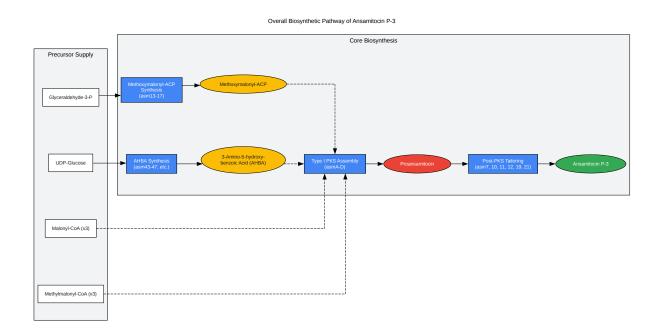




by specific enzymes encoded within the asm cluster and are believed to occur in a specific sequence:

- Chlorination: A halogenase (asm12) introduces a chlorine atom onto the aromatic ring of the AHBA moiety.[10]
- Carbamoylation: A carbamoyltransferase (asm21) adds a carbamoyl group.[6][10]
- O-Methylation: A methyltransferase (asm7) acts on a hydroxyl group.[10]
- O-Acylation: An acyltransferase (asm19) adds the isobutyryl side chain characteristic of AP-3.[10]
- Epoxidation: An epoxidase (asm11) forms an epoxide ring on the ansa chain.[10]
- N-Methylation: The final step is catalyzed by an N-methyltransferase (asm10), which methylates the nitrogen of the macrocyclic lactam.[8][10]





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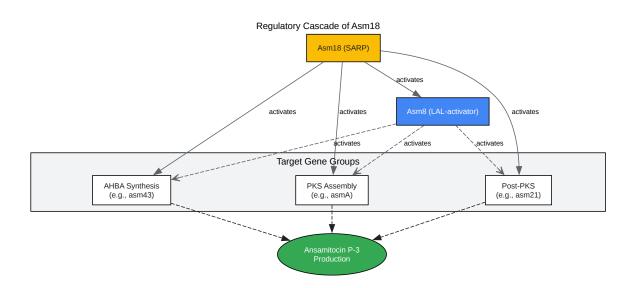
Biosynthetic pathway of Ansamitocin P-3.



## **Regulation of Ansamitocin Biosynthesis**

The production of AP-3 is tightly controlled by a hierarchical network of regulatory proteins that modulate the expression of the asm gene cluster.

Asm18 (SARP Family Regulator): Asm18 is a pathway-specific activator belonging to the
Streptomyces Antibiotic Regulatory Protein (SARP) family.[11] Ectopic overexpression of
asm18 significantly boosts maytansinoid production.[11] It functions by increasing the
transcription of key biosynthetic genes, including asm43 (starter unit synthesis), asmA
(PKS), and asm21 (post-PKS modification). Additionally, Asm18 activates the expression of
asm8, another LAL-family activator, indicating a cascade of positive regulation.[11]

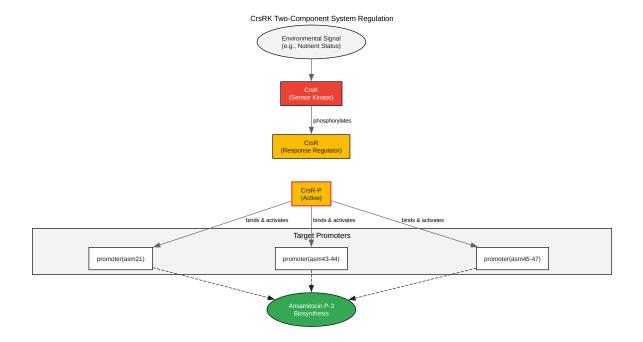


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Regulatory cascade involving the Asm18 activator.



• CrsRK (Two-Component System): The CrsRK two-component system (TCS) is a crucial positive regulator of AP-3 production.[6][12] The response regulator, CrsR, upon activation, directly binds to the promoter regions of asm21 (carbamoylation) and the operons asm43-44 and asm45-47 (AHBA synthesis), enhancing their transcription.[6][13] Deletion of the crsR gene leads to a drastic decrease in AP-3 yield due to the downregulation of these and other asm genes, including those for the PKS (asmAB) and other tailoring steps.[6][12][14]





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Regulation of AP-3 biosynthesis by CrsRK.

AdpA\_1075 (Global Regulator): AdpA\_1075 is a global regulator that pleiotropically links morphological differentiation with secondary metabolism. Overexpression of adpA\_1075 resulted in an 85% increase in AP-3 production, while its inactivation had the opposite effect. It exerts its positive influence by directly binding to the promoter of the asm28 gene within the cluster.[15]

## **Quantitative Data on Production Improvement**

Genetic engineering strategies have been successfully employed to increase the production of maytansinoids in A. pretiosum. The following table summarizes key findings.



Genetic Modification Strategy	Target Gene(s) / Region	Key Result	Fold/Percent Increase	Reference
Overexpression (Ectopic)	asm18 (SARP regulator)	Increased production of N-demethyl-4,5-desepoxy-maytansinol to 50 mg/L.	4.7-fold	[11]
Overexpression (Ectopic)	adpA_1075 (Global regulator)	Enhanced AP-3 production.	85%	[15]
Promoter Engineering (CRISPR-Cas9)	Insertion of bidirectional promoter upstream of asm13-17 and asm10-12	Upregulated transcription of both gene sets, increasing precursor supply and tailoring efficiency.	30-50%	[8]
Overexpression	dTGD, ALDH, FDTS (AP-3 stress targets)	Increased strain tolerance to AP-3, leading to higher final titers.	Markedly higher titers (specific % not stated)	[16][17]

## **Key Experimental Protocols**

This section provides generalized methodologies for key experiments involved in the study of **maytansinoid b**iosynthesis.

# Protocol 1: Gene Inactivation in A. pretiosum via CRISPR-Cas9

This protocol outlines a workflow for targeted gene deletion, a crucial technique for functional analysis of asm genes.



### · sgRNA Design and Vector Construction:

- Design two 20-bp single-guide RNAs (sgRNAs) flanking the target gene or region. Ensure the presence of a suitable Protospacer Adjacent Motif (PAM) for the chosen Cas9 nuclease.
- Synthesize and clone the sgRNAs into a suitable E. coli Actinosynnema shuttle vector that expresses Cas9 and the sgRNA cassette.

### Homology Arm Cloning:

- Amplify ~1.5 kb upstream and downstream homology arms flanking the region to be deleted from A. pretiosum genomic DNA.
- Clone these arms into the same shuttle vector, creating a donor template for homologous recombination.

### Conjugation:

- Transform the final knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
- Conjugate the plasmid from E. coli to A. pretiosum spores on a suitable agar medium (e.g., ISP4). Overlay with an appropriate antibiotic for selection (e.g., apramycin).

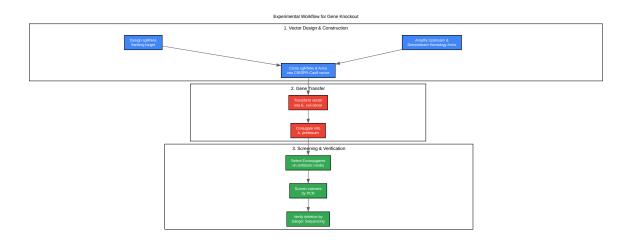
#### Selection of Mutants:

- After incubation, select exconjugants that are resistant to the antibiotic.
- Screen colonies by PCR using primers that bind outside the homology arms. A smaller PCR product compared to the wild-type indicates a successful double-crossover deletion event.

#### Verification:

 Confirm the deletion in putative mutants by Sanger sequencing of the PCR product and/or Southern blotting.





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